molecular formula C10H10IN3O2S B14892251 N-(4-iodophenyl)-2-methyl-1H-imidazole-5-sulfonamide

N-(4-iodophenyl)-2-methyl-1H-imidazole-5-sulfonamide

Cat. No.: B14892251
M. Wt: 363.18 g/mol
InChI Key: WRCPXJAWHPNFOF-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2-methyl-1H-imidazole-5-sulfonamide is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an iodophenyl group attached to the imidazole ring, which is further substituted with a sulfonamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-iodosuccinimide as the iodinating agent, which reacts with the precursor under mild conditions to introduce the iodine atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-2-methyl-1H-imidazole-5-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The imidazole ring and sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the imidazole ring.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the sulfonamide group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce imidazole N-oxides.

Scientific Research Applications

Chemistry

In chemistry, N-(4-iodophenyl)-2-methyl-1H-imidazole-5-sulfonamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. The presence of the sulfonamide group is particularly interesting due to its known biological activity .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer .

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds. Its unique properties make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-methyl-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. Additionally, the imidazole ring can interact with metal ions and other biomolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-iodophenyl)-2-methyl-1H-imidazole-5-sulfonamide is unique due to the combination of the iodophenyl, imidazole, and sulfonamide groups in its structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10IN3O2S

Molecular Weight

363.18 g/mol

IUPAC Name

N-(4-iodophenyl)-2-methyl-1H-imidazole-5-sulfonamide

InChI

InChI=1S/C10H10IN3O2S/c1-7-12-6-10(13-7)17(15,16)14-9-4-2-8(11)3-5-9/h2-6,14H,1H3,(H,12,13)

InChI Key

WRCPXJAWHPNFOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1)S(=O)(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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